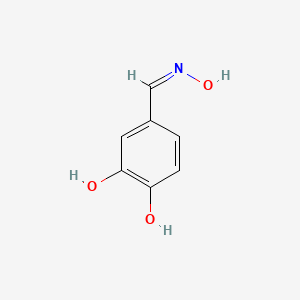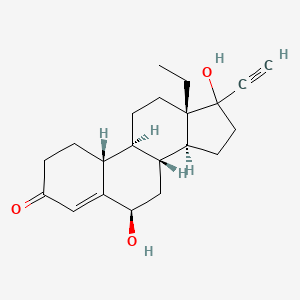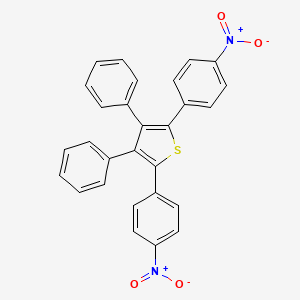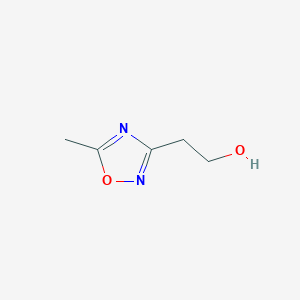![molecular formula C10H9BrN2O2 B14088000 Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of a bromine atom at the 2-position and an ethyl ester group at the 6-position of the benzoimidazole ring. Benzoimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate typically involves the bromination of a benzoimidazole precursor followed by esterification. One common method includes the reaction of 2-bromoaniline with ethyl glyoxalate under acidic conditions to form the benzoimidazole ring, followed by bromination at the 2-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation and reduction: The benzoimidazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoimidazoles.
Ester hydrolysis: Formation of 2-bromo-1H-benzo[d]imidazole-6-carboxylic acid.
Oxidation and reduction: Formation of various oxidized or reduced derivatives of the benzoimidazole ring.
Applications De Recherche Scientifique
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Medicinal chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological studies: Employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Material science: Utilized in the development of organic semiconductors and other functional materials.
Mécanisme D'action
The mechanism of action of Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites of target proteins. The bromine atom and ester group can enhance its binding affinity and specificity through interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 2-fluoro-1H-benzo[d]imidazole-6-carboxylate
- Ethyl 2-iodo-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. The bromine atom’s size and electron-withdrawing properties can influence the compound’s reactivity and biological activity, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C10H9BrN2O2 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
ethyl 2-bromo-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-9(14)6-3-4-7-8(5-6)13-10(11)12-7/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
OHRJBXUTXYUSMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B14087956.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)



![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087992.png)
![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)

![1-(4-Methylphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087999.png)
